![molecular formula C10H10OS B2903477 2-(Benzo[b]thiophen-3-yl)ethanol CAS No. 3133-87-7](/img/structure/B2903477.png)
2-(Benzo[b]thiophen-3-yl)ethanol
Vue d'ensemble
Description
2-(Benzo[b]thiophen-3-yl)ethanol is a chemical compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Mécanisme D'action
Target of Action
Thiophene and its derivatives, which include 2-(benzo[b]thiophen-3-yl)ethanol, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can undergo various reactions, including photocyclization , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological effects . For instance, they play a significant role in the advancement of organic semiconductors , which could imply an impact on electron transport pathways in biological systems.
Pharmacokinetics
Thiophene, a structural component of this compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially influence the absorption and distribution of this compound in the body.
Result of Action
aureus and high antioxidant capacities , suggesting that this compound might have similar effects.
Action Environment
It’s known that the stability of certain thiophene derivatives can be influenced by temperature . Therefore, environmental conditions such as temperature could potentially affect the action and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)ethanol typically involves the reaction of benzo[b]thiophene with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 2-(Benzo[b]thiophen-3-yl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[b]thiophen-3-yl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde, 2-(Benzo[b]thiophen-3-yl)acetic acid
Reduction: 2-(Benzo[b]thiophen-3-yl)ethane
Substitution: Various substituted benzothiophene derivatives
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzo[b]thiophen-2-yl)ethanol
- 2-(Benzo[b]thiophen-4-yl)ethanol
- 2-(Benzo[b]thiophen-5-yl)ethanol
Uniqueness
2-(Benzo[b]thiophen-3-yl)ethanol is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its isomers, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(1-benzothiophen-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROWMGNXBZCMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
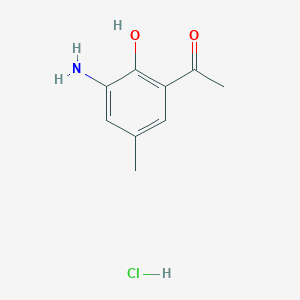
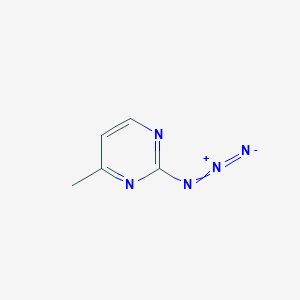
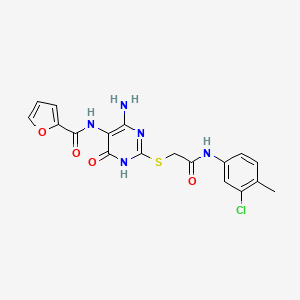
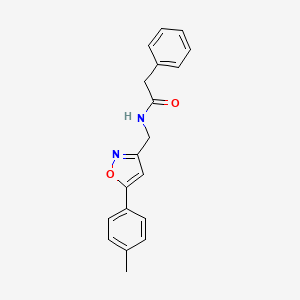
![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
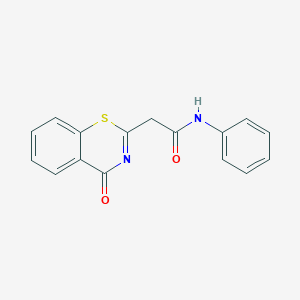
![N,N-bis(2-hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2903403.png)

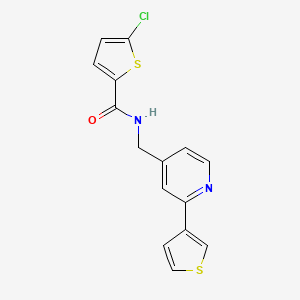
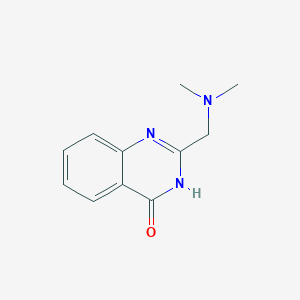
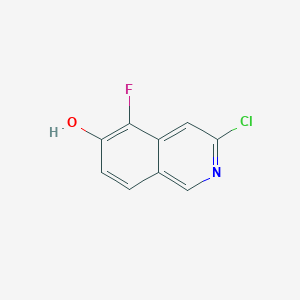
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2903413.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)
